molecular formula C13H11N3O2 B610668 Salinazid CAS No. 495-84-1

Salinazid

Cat. No.: B610668
CAS No.: 495-84-1
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-OQLLNIDSSA-N
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Description

It is known for its antibacterial properties, particularly as a tuberculostatic agent . Salinazid is a derivative of isoniazid and salicylaldehyde, and it has been studied for its potential therapeutic applications.

Preparation Methods

Salinazid can be synthesized through the interaction of isoniazid and salicylaldehyde in water . The reaction involves the condensation of isoniazid with salicylaldehyde to form the hydrazone derivative. The synthetic route is relatively straightforward and can be carried out under mild conditions. Industrial production methods for this compound typically involve similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity.

Chemical Reactions Analysis

Salinazid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, this compound can react with hydrochloric acid, hydrobromic acid, nitric acid, and sulfuric acid to form different salts . The major products formed from these reactions depend on the specific reagents and conditions used. In general, this compound forms stable salts with various acids, which can be isolated and characterized by techniques such as X-ray diffraction.

Mechanism of Action

The mechanism of action of salinazid involves its interaction with bacterial enzymes and proteins. This compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell death. The molecular targets of this compound include the enzyme enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of mycolic acids . The pathways involved in the mechanism of action of this compound are similar to those of isoniazid, its parent compound.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56314764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

495-84-1
Record name Salinazid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salinazid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SALINAZID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Has the crystal structure of Salinazid been determined?

A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []

Q2: Are there analytical methods for studying this compound?

A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.

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